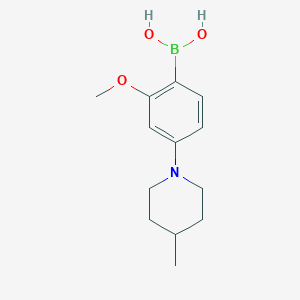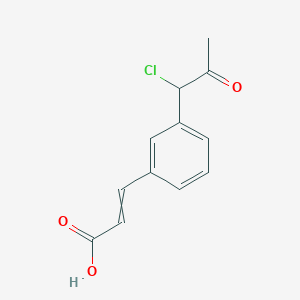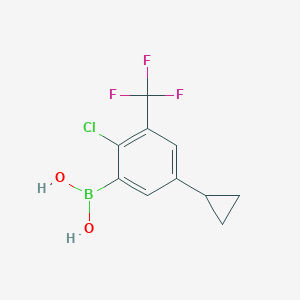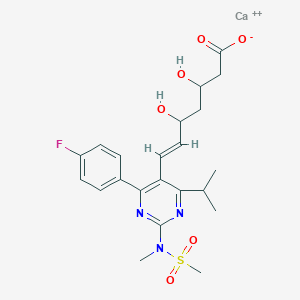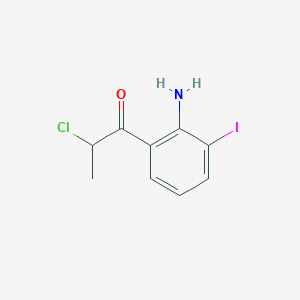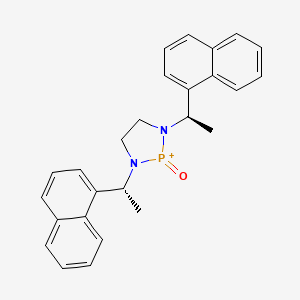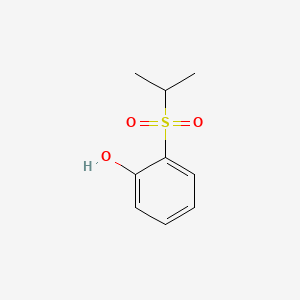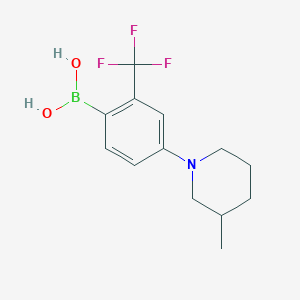
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-(tert-butyl)-5-(furan-3-yl)phenyl bromide, is prepared through bromination of the corresponding aryl compound.
Borylation Reaction: The aryl bromide is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
科学的研究の応用
(3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用機序
The mechanism of action of (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic acid group to the target molecule, resulting in the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and furan groups, making it less sterically hindered and more reactive in certain reactions.
(3-Furan-2-yl)phenylboronic Acid: Contains a furan ring but lacks the tert-butyl group, affecting its solubility and reactivity.
(3-(tert-Butyl)phenyl)boronic Acid: Contains the tert-butyl group but lacks the furan ring, influencing its electronic properties and reactivity.
Uniqueness
The presence of both a furan ring and a tert-butyl group in (3-(tert-Butyl)-5-(furan-3-yl)phenyl)boronic acid makes it unique in terms of its steric and electronic properties. These features can enhance its stability and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.
特性
分子式 |
C14H17BO3 |
|---|---|
分子量 |
244.10 g/mol |
IUPAC名 |
[3-tert-butyl-5-(furan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-14(2,3)12-6-11(10-4-5-18-9-10)7-13(8-12)15(16)17/h4-9,16-17H,1-3H3 |
InChIキー |
RQYDVJNAUCCSIT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=COC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


